Butanedioic acid, (1-oxopentyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, (1-oxopentyl)-, diethyl ester is an organic compound with the molecular formula C13H22O5. It is characterized by the presence of ester functional groups and a ketone group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (1-oxopentyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with diethyl oxalate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (1-oxopentyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Butanedioic acid, (1-oxopentyl)-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanedioic acid, (1-oxopentyl)-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and the corresponding alcohol. The ketone group can participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, diethyl ester: Lacks the ketone group present in Butanedioic acid, (1-oxopentyl)-, diethyl ester.
Pentanoic acid, diethyl ester: Contains a different carbon chain length and lacks the ketone group.
Hexanedioic acid, diethyl ester: Has a longer carbon chain and different chemical properties.
Uniqueness
This compound is unique due to the presence of both ester and ketone functional groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it valuable in various synthetic and industrial applications.
Properties
CAS No. |
73642-71-4 |
---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
diethyl 2-pentanoylbutanedioate |
InChI |
InChI=1S/C13H22O5/c1-4-7-8-11(14)10(13(16)18-6-3)9-12(15)17-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
LFSFOUABVCTJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.